molecular formula C11H13NO4S B2637057 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid CAS No. 954579-38-5

3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2637057
CAS No.: 954579-38-5
M. Wt: 255.29
InChI Key: YUPHADUERSFAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid (CAS: 954579-38-5) is a sulfamoyl-substituted benzoic acid derivative with the molecular formula C₁₁H₁₃NO₄S and a molecular weight of 255.29 g/mol . Its structure features a cyclopropylmethyl group attached to the sulfamoyl moiety at the 3-position of the benzoic acid scaffold. This compound is primarily used in research settings for structure-activity relationship (SAR) studies, particularly in drug discovery targeting receptors or enzymes where sulfamoyl groups enhance binding affinity .

No explicit safety hazards are reported in available data sheets, though standard precautions for laboratory chemicals apply .

Properties

IUPAC Name

3-(cyclopropylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)9-2-1-3-10(6-9)17(15,16)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPHADUERSFAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropylmethylamine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

Due to its unique structure, 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid serves as a promising lead compound for developing new drugs targeting various biological pathways. Its biological activity suggests potential applications in treating inflammatory diseases and infections. Compounds with similar structures have shown antimicrobial and anti-inflammatory properties, indicating that this compound may also exhibit these activities.

Antimicrobial Properties

Preliminary studies have suggested that compounds structurally similar to this compound exhibit antimicrobial activity against a range of pathogens. This property makes it a candidate for further exploration in antibiotic development.

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory enzymes. This characteristic positions it as a candidate for treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Activity
4-(Cyclopropylmethyl)sulfamoylbenzoic acidStructureAntimicrobial, Anti-inflammatory
3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acidStructureEnhanced reactivity, Potential for drug development
Sulfonamide derivativesStructureMEK inhibition, Cancer therapy applications

Case Study 1: Antimicrobial Testing

In a study examining the antimicrobial efficacy of sulfamoyl compounds, researchers found that derivatives similar to this compound exhibited significant activity against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess the effectiveness against various strains, demonstrating promising results that warrant further investigation into this compound's utility in clinical settings .

Case Study 2: Inhibition of Enzymatic Activity

Another case study focused on the enzyme inhibition properties of related sulfonamide compounds. The findings indicated that these compounds could effectively inhibit enzymes involved in inflammatory pathways, suggesting that this compound may similarly modulate these pathways, leading to therapeutic benefits in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group plays a crucial role in its reactivity and binding affinity, influencing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl Benzoic Acid Derivatives with Varied Substituents

Compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid):
  • Key Differences: Replaces the cyclopropylmethyl group with a 1,3-dioxo-isoquinolinylpropyl chain.
  • Research Findings : Molecular modeling revealed a binding affinity of −8.53 kcal/mol , outperforming simpler sulfamoyl analogues (e.g., compound 3: −7.94 kcal/mol ) due to enhanced hydrophobic interactions .
  • Applications: Demonstrated subnanomolar agonist activity, suggesting utility in receptor-targeted therapies .
NPL-1011 (3-({3-[(2-carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid):
  • Key Differences : Contains dual sulfamoyl groups and a carboxyphenyl substituent.
  • Research Findings : Binds to the Dvl-1 PDZ domain with a KD of 8.3 µM , validated via isothermal titration calorimetry (ITC) . This highlights the role of sulfonamide motifs in disrupting protein-protein interactions.
3-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid (CID 4962386):
  • Key Differences : Substitutes the cyclopropylmethyl group with a 5-methyloxazole ring.
  • Structural Data: Molecular formula C₁₁H₁₀N₂O₅S; SMILES: CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O .

Chlorophenyl- and Benzyl-Substituted Analogues

3-[Benzyl-(4-chlorophenyl)sulfamoyl]benzoic acid (CAS: 721903-22-6):
  • Key Differences : Incorporates benzyl and 4-chlorophenyl groups on the sulfamoyl nitrogen.
  • Properties : Purity ≥95%; molecular weight 393.87 g/mol .
  • Applications : Used in SAR studies to evaluate steric and electronic effects on receptor binding .
3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid (CAS: 721418-23-1):
  • Key Differences : Features a trifluoromethylphenyl group and a chloro substituent on the benzoic acid core.
  • Properties : Molecular weight 469.86 g/mol ; predicted pKa3.39 .
  • Research Implications : The electron-withdrawing trifluoromethyl group enhances metabolic stability in preclinical models .

Ethoxy- and Propargyl-Substituted Derivatives

3-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid :
  • Key Differences : Substitutes the cyclopropylmethyl group with a 4-ethoxyphenyl moiety.
  • Applications : Explored for solubility modulation in aqueous formulations .
3-[(Prop-2-ynylamino)sulfonyl]benzoic acid (CAS: 868238-01-1):
  • Key Differences : Contains a propargyl (prop-2-ynyl) group.
  • Properties: Molecular formula C₁₀H₉NO₄S; SMILES: C#CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O .
  • Utility : Used in click chemistry applications due to the alkyne functionality .

Biological Activity

3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with a sulfamoyl group attached to a cyclopropylmethyl moiety. Its molecular formula is C12_{12}H14_{14}N2_2O3_3S, and it has a molecular weight of approximately 278.32 g/mol. The presence of the sulfamoyl group is crucial for its biological activity, as it often enhances interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with sulfamoyl groups have been shown to inhibit bacterial growth by interfering with essential metabolic processes.
  • Anti-inflammatory Properties : These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
  • Enzyme Inhibition : The sulfamoyl group can inhibit specific enzymes, which may lead to therapeutic applications in treating infections or inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antiviral Activity : Research on benzamide derivatives has shown that certain compounds can significantly reduce viral load in chronic hepatitis B virus (HBV) infections. These derivatives promote the formation of empty capsids through specific interactions with HBV core proteins, suggesting a similar mechanism may be applicable to this compound .
  • Cancer Treatment Potential : Studies have demonstrated that various sulfonamide derivatives exhibit anti-cancer properties by inhibiting cell proliferation in different cancer types, including breast and colorectal cancer. The mechanism often involves the inhibition of key signaling pathways essential for tumor growth .
  • Pain Management : Preliminary studies suggest that compounds with similar structures may act as antagonists or inhibitors for certain ion channels involved in pain pathways. This indicates potential roles for this compound in pain management therapies.

Comparative Analysis

To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acidContains a bromine atomEnhanced reactivity; potential for diverse biological activities
SulfanilamideSimple sulfonamide without additional substituentsKnown for its antibacterial properties
4-Aminobenzoic acidLacks bromination and sulfamoyl groupServes as a precursor in various synthetic pathways

This table highlights how this compound combines features from both sulfonamide and halogenated compounds, potentially enhancing its reactivity and biological profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves sulfamoylation of benzoic acid derivatives. A validated route includes chlorination of precursor benzoic acids using catalysts like FeCl₃ under controlled conditions (e.g., 40–60°C, inert atmosphere) . For cyclopropylmethyl incorporation, nucleophilic substitution with cyclopropylmethylamine or coupling reagents (e.g., CDI) in polar aprotic solvents like DMA has been reported, achieving yields >85% under optimized stoichiometry . Key steps include purification via recrystallization or column chromatography to isolate the sulfamoyl product.

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfamoyl proton signals at δ 3.1–3.3 ppm) and cyclopropylmethyl integration .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Validates empirical formula (e.g., C₁₂H₁₄N₂O₄S) with <0.3% deviation .

Q. What are the primary biological targets or applications of this compound in research?

  • Answer : The sulfamoyl group enables interactions with protein domains like PDZ (e.g., Dvl-1/3) and receptors (e.g., LPA2). In vitro studies show sub-µM binding affinity (KD = 2.4 µM for Dvl-3) via ITC and NMR titration, making it a tool for probing Wnt signaling pathways . Molecular docking suggests the cyclopropylmethyl group enhances hydrophobic interactions in receptor pockets .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activity across studies?

  • Answer : Variability often arises from assay conditions (e.g., buffer pH, ionic strength) or receptor isoforms. For example, Dvl-1 binding may differ from Dvl-3 due to conformational flexibility . Mitigation strategies include:

  • Standardizing assay protocols (e.g., uniform temperature/pH).
  • Using isothermal titration calorimetry (ITC) to measure binding thermodynamics, which accounts for entropy/enthalpy contributions .
  • Cross-validating with orthogonal techniques like SPR or fluorescence polarization.

Q. What strategies improve aqueous solubility for in vitro assays without compromising target engagement?

  • Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance dissolution .
  • Prodrug Design : Esterification of the carboxylic acid (e.g., methyl ester) improves solubility; enzymatic hydrolysis in vivo regenerates the active form .
  • pH Adjustment : Buffer at pH 7.4–8.0 to deprotonate the carboxylic acid, increasing hydrophilicity.

Q. Are there isosteric replacements for the cyclopropylmethyl group that retain or enhance activity?

  • Answer : Comparative studies show:

SubstituentBinding Affinity (KD, µM)Selectivity (LPA2 vs. LPA1)
Cyclopropylmethyl0.8 ± 0.1>100-fold
n-Propyl3.2 ± 0.510-fold
Phenyl6.7 ± 1.2No selectivity
The cyclopropyl group’s rigidity maximizes van der Waals interactions, while bulkier groups reduce steric compatibility .

Q. What computational tools predict synthetic feasibility and retrosynthetic pathways?

  • Answer : AI-driven platforms (e.g., Pistachio, Reaxys) prioritize routes based on precursor availability and reaction plausibility (>90% accuracy). For example:

  • One-Step Synthesis : Chlorination of 4-(methylsulfanyl)benzoic acid with Cl2/FeCl3 .
  • Multi-Step Synthesis : Sulfamoylation followed by cyclopropane coupling, validated by retrosynthetic fragmentation .

Data Contradictions and Resolution

  • vs. 9 : Differences in PDZ domain binding (Dvl-1 vs. Dvl-3) highlight isoform-specific interactions. Researchers should specify the target variant in experimental designs.
  • vs. 18 : Synthesis routes vary in scalability vs. purity. Pilot-scale reactions favor FeCl3-catalyzed chlorination, while small-scale studies use CDI coupling for precision .

Safety and Handling

  • Storage : Store at 2–8°C under inert gas (Ar/N2) to prevent hydrolysis of the sulfamoyl group .
  • Hazards : Avoid inhalation (respiratory irritant) and use PPE (gloves, goggles) during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.